B1575008 Cancer/testis antigen 1 (139-156)

Cancer/testis antigen 1 (139-156)

Cat. No. B1575008
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Immunogenicity and Vaccine Development

  • CT Antigens as Targets for Cancer Immunotherapy

    CT antigens, including CTA1, have shown immunogenic properties in various cancers, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, two well-known CT antigens, are in progress, highlighting the potential of CTA1 in similar applications (Scanlan et al., 2002).

  • CT Antigens in Epithelial Ovarian Cancer Immunotherapy

    SPAG9, a novel CT antigen, shows high expression in epithelial ovarian cancer (EOC) and is immunogenic in patients, suggesting its potential as a target for diagnostic and therapeutic methods in EOC. This underscores the relevance of CTA1 for similar cancer types (Garg et al., 2007).

Biomarker Development

  • CT Antigens in Urological Malignancies

    CTAs, including CTA1, are being explored as novel biomarkers for urological malignancies, offering increased specificity and sensitivity compared to currently used clinical markers (Kulkarni et al., 2012).

  • CT Antigens in Colorectal Cancer

    CT genes, like CTA1, show expression in colorectal cancer (CRC) and may serve as markers for local metastasis and advanced disease, suggesting their utility in CRC diagnosis and patient stratification (Li et al., 2005).

Understanding Tumor Biology

  • Role in Oncogenesis and Tumor Progression

    The aberrant expression of CT antigens in cancers, including CTA1, is of interest in understanding tumor biology. Their expression in germ cells and various tumor types, but not in adult somatic tissues, suggests a role in oncogenesis and characteristic features of the neoplastic phenotype (Simpson et al., 2005).

  • Expression in Hormone-Receptor Negative Breast Cancers

    CT antigens are preferentially expressed in hormone receptor-negative and high-grade breast cancers. This differential expression pattern offers insights into the unique biology of these cancer subtypes (Chen et al., 2011).

properties

sequence

AADHRQLQLSISSCLQQL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (139-156); NY-ESO-1 (139-156)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.